(E)-3-(5-bromo-2-furyl)-N-(3-morpholinopropyl)acrylamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-furanyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide is a member of morpholines.
Scientific Research Applications
Synthesis and Configuration of Furan Compounds
Studies on the synthesis of furan compounds, including derivatives like (E)-3-(5-bromo-2-furyl)-N-(3-morpholinopropyl)acrylamide hydrochloride, have been conducted to understand their steric configurations and synthesis methods. For instance, the synthesis and configuration of various furan compounds, such as 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids, have been explored (Hirao, Kato, & Kozakura, 1973). These studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research.
Antibacterial and Antimutagenic Properties
Some derivatives of furan compounds, such as 3-(5-nitro-2-furyl) acrylamides, have been studied for their antibacterial properties. A study found that N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide exhibited strong antibacterial activity (Saikachi & Suzuki, 1958). Additionally, the antimutagenic properties of lactic acid-cultured milk against mutagens like 2-(2-furyl)-3-(5-nitro-2-furyl) acrylamide have been examined, showing potential for reducing mutagenic activities in certain substances (Hosono, Kashina, & Kada, 1986).
Chemical Synthesis and Reactions
Various chemical synthesis methods and reactions involving furan derivatives have been researched. For example, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, which did not exhibit the expected antibacterial activity, was studied for its synthesis process and potential applications (Saikachi & Suzuki, 1959). These studies contribute to the understanding of chemical reactions and synthesis methods of furan derivatives.
Potential Medicinal Applications
Some studies have focused on the potential medicinal applications of furan derivatives. For instance, derivatives of α-(5-nitro-2-furyl)-acrylamides and esters have been synthesized and screened for their anthelmintic activity, which shows promise in medical research for treating certain diseases (Chan et al., 1963). This research area opens up possibilities for new drug development using furan derivatives.
Properties
Molecular Formula |
C14H19BrN2O3 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C14H19BrN2O3/c15-13-4-2-12(20-13)3-5-14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)/b5-3+ |
InChI Key |
XLUVCBOJTSJKTB-HWKANZROSA-N |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C=C/C2=CC=C(O2)Br |
SMILES |
C1COCCN1CCCNC(=O)C=CC2=CC=C(O2)Br |
Canonical SMILES |
C1COCCN1CCCNC(=O)C=CC2=CC=C(O2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.